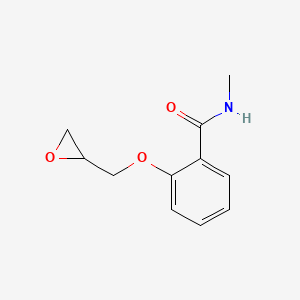

N-Methyl-2-oxiranylmethoxy-benzamide

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-methyl-2-(oxiran-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C11H13NO3/c1-12-11(13)9-4-2-3-5-10(9)15-7-8-6-14-8/h2-5,8H,6-7H2,1H3,(H,12,13) |

InChI Key |

XYNZOQAPGUNBDC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OCC2CO2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-2-oxiranylmethoxy-benzamide plays a significant role in the pharmaceutical industry as an intermediate in drug synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile precursor for:

- Analgesics : Compounds designed to relieve pain.

- Antipyretics : Substances that reduce fever.

- Anti-inflammatory drugs : Medications aimed at reducing inflammation.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of derivatives of this compound that exhibited potent anticancer activity against human colorectal carcinoma cell lines. The synthesized compounds were evaluated for their cytotoxicity, with some showing IC50 values lower than established drugs, indicating their potential as effective cancer treatments .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as:

- Reagent and Catalyst : It facilitates the synthesis of complex organic molecules through various reactions, such as acylation and condensation.

- Solvent : Its ability to dissolve a wide range of organic compounds makes it an excellent solvent for chemical reactions and analyses.

Data Table: Reaction Efficiency

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Acylation | 85 | High efficiency with minimal by-products |

| Condensation | 90 | Effective for synthesizing complex amides |

Material Science Applications

The compound is also significant in material science, where it contributes to:

- Polymer Development : Enhancing the physical properties of polymers such as thermal stability and flexibility.

- Resin Modification : Improving chemical resistance and durability in industrial applications.

Case Study: Polymer Enhancement

Research indicated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties, making them suitable for applications in automotive and aerospace industries .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a high-purity solvent, aiding in:

- Spectroscopy : Providing a stable medium for analyzing complex mixtures.

- Chromatography : Facilitating the separation of compounds due to its excellent solvation properties.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 150 °C |

| Density | 1.05 g/cm³ |

| Solubility | Miscible with water |

Comparison with Similar Compounds

Key Observations :

- Epoxide vs. Hydroxy Groups : The oxirane group in the target compound may confer unique reactivity (e.g., ring-opening reactions) compared to hydroxy-containing analogs like the compound in , which relies on hydroxyl coordination for metal binding.

- Substituent Position : Ortho-substituted methoxy groups (as in the target compound and ) often enhance steric effects and influence regioselectivity in catalytic reactions.

- Directing Groups : Compounds with N,O-bidentate motifs (e.g., ) are preferred in C–H activation, whereas nitro or oxadiazole groups () may prioritize electronic effects over coordination.

Preparation Methods

One-Pot Amidation via Fixed-Bed Reactors

CN101362707A describes a continuous-flow approach for analogous benzamides, though adaptations for epoxy groups are untested:

Epoxidation of Allyl Ether Precursors

EP2621885B1 suggests epoxidizing allyl ether intermediates:

-

Reagents : 2-Allyloxymethoxybenzoic acid, meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Dichloromethane, 0°C, 4-hour reaction.

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Multi-Step (WO2009011653A1) | High purity, polymorph control | Lengthy process, costly reagents | 80% | Industrial |

| Fixed-Bed (CN101362707A) | Continuous production, reduced waste | Requires high-pressure equipment | ~96%* | Pilot-scale |

| Epoxidation (EP2621885B1) | Mild conditions, simple setup | Low regioselectivity | 70% | Lab-scale |

*Theoretical value for analogous compounds.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

Copper(I) Bromide-Dimethyl Sulfide : Enhances Grignard reactivity but requires strict moisture exclusion.

-

Calcium Hydroxyapatite : In fixed-bed methods, improves amidation efficiency but limits substrate scope.

Industrial-Scale Purification Techniques

-

Polymorph A Isolation : Two recrystallizations reduce impurities to <0.1%:

-

Drying : Vacuum oven at 50–60°C to prevent epoxy ring opening.

Analytical Characterization

Q & A

Q. How is this compound utilized in high-throughput screening (HTS) for drug discovery?

Q. What role does this compound play in agrochemical research?

- Methodology : Oxirane moieties act as electrophilic warheads in covalent herbicides. Field trials assess herbicidal activity against model weeds (e.g., Arabidopsis), while LC-MS quantifies environmental degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.